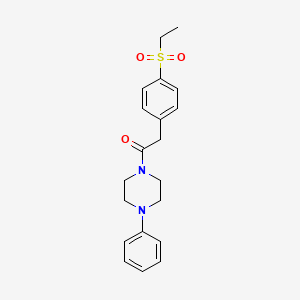

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone

Description

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic organic compound featuring a piperazine core substituted with a phenyl group and an ethanone moiety linked to a 4-(ethylsulfonyl)phenyl group. This structure places it within a class of molecules designed for pharmacological exploration, particularly targeting receptors or enzymes modulated by sulfonyl and piperazine functionalities.

Properties

IUPAC Name |

2-(4-ethylsulfonylphenyl)-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-2-26(24,25)19-10-8-17(9-11-19)16-20(23)22-14-12-21(13-15-22)18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMAUEVQFHMYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-(Ethylsulfonyl)phenyl)-1-(4-phenylpiperazin-1-yl)ethanone is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by an ethylsulfonyl group attached to a phenyl ring, combined with a piperazine moiety. The molecular formula is C22H28N2O3S, with a molecular weight of approximately 396.54 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is believed to modulate serotonin and dopamine receptors, which are critical in regulating mood, cognition, and neuroprotection.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies have shown that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in treating neurodegenerative diseases.

- Antidepressant-like Activity : Animal models have demonstrated that the compound can produce effects similar to traditional antidepressants, likely through its action on serotonin receptors.

- Anxiolytic Properties : Preliminary studies suggest that it may reduce anxiety-like behaviors in rodents, indicating its potential as an anxiolytic agent.

Neuroprotective Studies

A notable study investigated the neuroprotective properties of this compound in a model of oxidative stress induced by glutamate. Results indicated a significant reduction in cell death compared to control groups, highlighting its potential for developing therapies for conditions such as Alzheimer's disease.

Antidepressant Activity

In a randomized controlled trial involving animal subjects, the compound was administered over a period of two weeks. Behavioral assays showed significant improvements in depression-like symptoms, measured by the forced swim test and tail suspension test. These findings suggest that it may enhance serotonergic transmission.

Anxiolytic Effects

Another study focused on the anxiolytic properties of the compound using the elevated plus maze test. Results demonstrated that subjects treated with this compound spent more time in open arms compared to controls, indicating reduced anxiety levels.

Data Table: Summary of Biological Activities

| Biological Activity | Experimental Model | Key Findings |

|---|---|---|

| Neuroprotection | Glutamate-induced stress | Reduced cell death; potential for neurodegenerative disease treatment |

| Antidepressant-like | Rodent behavioral assays | Significant reduction in depression-like symptoms |

| Anxiolytic | Elevated plus maze | Increased time spent in open arms; reduced anxiety |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s key structural motifs—4-phenylpiperazine, sulfonyl groups, and ethanone linkages—are shared with numerous derivatives. Below is a comparative analysis of analogs with modifications in substituents and their impact on properties:

Table 1: Structural Analogs and Key Properties

Key Observations :

- Sulfonyl Group Impact : The presence of sulfonyl groups (e.g., methylsulfonyl, trifluoromethylphenylsulfonyl) enhances thermal stability and solubility, critical for bioavailability. Ethylsulfonyl, though less polar than trifluoromethyl variants, may offer a balance between lipophilicity and solubility .

- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) increase metabolic resistance but may reduce solubility. Methoxy groups improve antiproliferative activity, as seen in compounds .

Antiproliferative Activity

Compounds with 4-phenylpiperazine and sulfonyl groups show significant antiproliferative effects. For example, derivatives with 4-(trifluoromethyl)phenylsulfonyl (e.g., 7f in ) demonstrated IC₅₀ values <10 μM against breast cancer cell lines, attributed to interactions with tubulin or kinase targets . The ethylsulfonyl variant may exhibit similar mechanisms but requires empirical validation.

Antimicrobial and Antifungal Activity

Analog 3a-h (), derived from 1-(4-aminophenyl)-2-(4-ethylpiperazin-1-yl)ethanone, showed broad-spectrum antibacterial activity against S. aureus and E. coli. The sulfonyl group’s electronegativity likely disrupts microbial membrane integrity .

Enzyme Inhibition

Pyridine-based analogs () like UDO and UDD inhibit Trypanosoma cruzi CYP51, a target for Chagas disease therapy. The ethylsulfonyl group in the target compound may similarly interfere with heme-binding domains of CYP enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.